![molecular formula C12H12BrNO B2494965 4-(4-Bromo-1H-indole-3-yl)-2-butanone CAS No. 864683-84-1](/img/structure/B2494965.png)
4-(4-Bromo-1H-indole-3-yl)-2-butanone
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Overview
Description
The compound “4-(4-Bromo-1H-indole-3-yl)-2-butanone” is likely to be a brominated derivative of indole. Indoles are heterocyclic organic compounds that contain a five-membered pyrrole ring fused to a six-membered benzene ring . The bromination likely occurs at the 4-position of the indole ring .
Molecular Structure Analysis
The molecular structure of “4-(4-Bromo-1H-indole-3-yl)-2-butanone” would likely consist of an indole ring brominated at the 4-position, with a 2-butanone group attached .Chemical Reactions Analysis
The reactivity of “4-(4-Bromo-1H-indole-3-yl)-2-butanone” would likely be influenced by the presence of the bromine atom, the indole ring, and the 2-butanone group . Each of these functional groups can undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Bromo-1H-indole-3-yl)-2-butanone” would depend on the characteristics of its functional groups . For example, brominated compounds are often denser than their non-brominated counterparts .properties
IUPAC Name |
4-(4-bromo-1H-indol-3-yl)butan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-8(15)5-6-9-7-14-11-4-2-3-10(13)12(9)11/h2-4,7,14H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHRYMDHMHTBOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CNC2=C1C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-1H-indole-3-yl)-2-butanone |
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